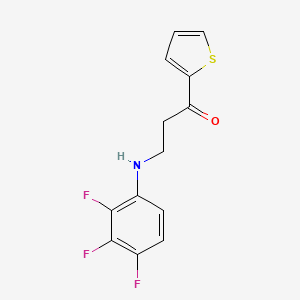

1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone

Descripción

1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone is a propanone derivative featuring a 2-thienyl group at the ketone position and a 2,3,4-trifluoro-substituted anilino moiety at the β-position. The 2-thienyl group contributes π-conjugation and electron-rich characteristics, while the 2,3,4-trifluoroanilino substituent introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Propiedades

IUPAC Name |

1-thiophen-2-yl-3-(2,3,4-trifluoroanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NOS/c14-8-3-4-9(13(16)12(8)15)17-6-5-10(18)11-2-1-7-19-11/h1-4,7,17H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZPVDMRWVXYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCNC2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone typically involves the following steps:

Formation of the Thienyl Intermediate: The thienyl group can be introduced through a Friedel-Crafts acylation reaction.

Introduction of the Trifluoroanilino Group: This step may involve a nucleophilic substitution reaction where the trifluoroanilino group is attached to the intermediate.

Final Assembly: The final step involves the coupling of the thienyl and trifluoroanilino intermediates to form the desired propanone compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The trifluoroanilino group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone with analogous compounds, focusing on molecular properties, substituent effects, and available research data.

Aromatic Group Variations

Key Findings :

- Electron Effects : The 2-thienyl group (electron-rich) reduces LogP compared to phenyl derivatives (e.g., 4-methylphenyl, LogP 3.8 vs. thienyl 3.2), suggesting improved solubility .

- Substituent Influence: Fluorine atoms on the anilino group increase polarity and metabolic stability. For example, the trifluoroanilino derivatives (LogP ~3.2–3.8) are less lipophilic than non-fluorinated analogs like 3-(4-isopropylanilino)-1-(2-thienyl)-1-propanone (LogP 4.1) .

Anilino Substituent Variations

Key Findings :

- Hydrogen Bonding: Trifluoroanilino derivatives (4 H-bond acceptors) exhibit moderate polarity, while morpholine-substituted analogs lack H-bond donors, reducing solubility .

- Polarity and Reactivity: Nitro- and methoxy-substituted anilino groups (e.g., 2,4-dimethoxyanilino) significantly increase polar surface area (87.2 Ų vs.

Actividad Biológica

1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone, a compound with the molecular formula CHFNOS and a molecular weight of 285.28 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

- Molecular Formula : CHFNOS

- Molecular Weight : 285.28 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

The compound features a thienyl group and a trifluoroanilino moiety, which contribute to its unique chemical reactivity and biological profile.

Synthesis

The synthesis of 1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone typically involves the reaction of 2-thienyl ketones with trifluoroaniline derivatives under controlled conditions. The reaction conditions may vary based on the desired yield and purity of the product.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : In vitro studies showed that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC values in the low micromolar range.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.6 | Apoptosis induction |

| A549 (Lung) | 4.8 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Caspase activation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

- Bacterial Strains : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Fungal Strains : Exhibited antifungal activity against Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Thienyl Group : Enhances lipophilicity and cellular uptake.

- Trifluoroaniline Moiety : Modifies electronic properties, potentially increasing binding affinity to biological targets.

Future Directions

Research into 1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone is ongoing to explore:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.

- In Vivo Studies : Evaluation of efficacy and safety in animal models.

- Analog Development : Synthesis of analogs to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.